molecular formula C6H6FNO B1387979 3-Fluoro-2-methoxypyridine CAS No. 884494-69-3

3-Fluoro-2-methoxypyridine

Cat. No.: B1387979
CAS No.: 884494-69-3
M. Wt: 127.12 g/mol
InChI Key: VOXFISDIRIAWCW-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C6H6FNO. This compound is characterized by the presence of a fluorine atom at the third position and a methoxy group at the second position on the pyridine ring. Fluorinated pyridines are known for their unique chemical and biological properties, making them valuable in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

3-Fluoro-2-methoxypyridine plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme dihydroorotase. Dihydroorotase catalyzes the conversion of dihydroorotate to orotic acid, a crucial step in the pyrimidine biosynthesis pathway. This compound inhibits the activity of dihydroorotase at micromolar concentrations, binding with high affinity to the ribose binding site on the enzyme . This inhibition disrupts the pyrimidine biosynthesis pathway, affecting the production of nucleotides essential for DNA and RNA synthesis.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting dihydroorotase, leading to a decrease in pyrimidine nucleotide levels. This reduction affects cell proliferation, as nucleotides are essential for DNA replication and cell division. Additionally, this compound impacts cell signaling pathways and gene expression by altering the availability of nucleotides required for these processes . The compound’s influence on cellular metabolism is also notable, as it disrupts the balance of nucleotide pools within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ribose binding site of dihydroorotase, leading to enzyme inhibition. This binding prevents the conversion of dihydroorotate to orotic acid, thereby disrupting the pyrimidine biosynthesis pathway . Additionally, this compound may influence gene expression by altering the availability of nucleotides required for transcription and replication processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound has an elimination half-life of approximately 2 hours in both rats and humans . This relatively short half-life suggests that the compound’s effects may diminish over time, necessitating repeated administration to maintain its inhibitory action on dihydroorotase. Long-term studies in vitro and in vivo have indicated that prolonged exposure to this compound can lead to sustained inhibition of pyrimidine biosynthesis, affecting cellular proliferation and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits dihydroorotase without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and nucleotide balance . Threshold effects have been noted, where a minimum concentration of this compound is required to achieve significant enzyme inhibition. These dosage-dependent effects highlight the importance of optimizing the dosage to balance efficacy and safety in biochemical applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to pyrimidine biosynthesis. The compound interacts with dihydroorotase, inhibiting the conversion of dihydroorotate to orotic acid . This inhibition affects the overall metabolic flux within the pyrimidine biosynthesis pathway, leading to changes in metabolite levels. Additionally, this compound may interact with other enzymes and cofactors involved in nucleotide metabolism, further influencing cellular metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues may also vary, affecting its overall efficacy and impact on biochemical processes.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with dihydroorotase suggests localization within the cytoplasm, where pyrimidine biosynthesis occurs. The precise localization of this compound within cells can influence its inhibitory action on dihydroorotase and other biomolecules, affecting overall cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-methoxypyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-methoxypyridine with a fluorinating agent such as tetra-n-butylammonium fluoride (Bu4NF) in a solvent like dimethylformamide (DMF) at room temperature . Another approach involves the use of complex fluorinating agents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450-500°C) to achieve selective fluorination .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

  • 2-Fluoro-3-methoxypyridine
  • 3-Fluoro-4-methoxypyridine
  • 2-Fluoro-4-methoxypyridine

Comparison: 3-Fluoro-2-methoxypyridine is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring. This positioning can significantly impact the compound’s chemical reactivity, biological activity, and physical properties compared to its isomers .

Properties

IUPAC Name

3-fluoro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXFISDIRIAWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660511
Record name 3-Fluoro-2-methoxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-69-3
Record name 3-Fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-2-methoxypyridine
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Synthesis routes and methods

Procedure details

Scheme 80 is a preferred method for making compounds of Formula I and Ia where R2 is fluoro. This is exemplified specifically in the preparation of compound Example 216. The synthesis of 2-hydroxy-3-nitro-5-fluoropyridine 5-80 as shown was carried out generally via the methods of A. Marfat and R. P. Robinson U.S. Pat. No. 5,811,432 (column 25, example 5) and Nesnow and Heidleberger (J. Heterocyclic Chem. 1973, 10, pg 779) except that a number of procedural enhancements were incorporated as noted in the description of each step. 2-Hydroxy 5-fluoropyridine 4-80 is also commercially available. The formation of diazonium tetrafluoroborate salt 2-80 from 5-amino-2-methoxy pyridine 1-80 proceeded in essentially quantitative yield and was isolated via filtration. The Schiemann reaction provided poor yields of the desired 2-methoxy-fluoropyridine using the literature conditions due mainly to significant contamination with 3-fluoro 1-(N)-methyl pyridone and other byproducts. However, adoption of a procedure similar to that described in Sanchez, J. P.; Rogowski, J. W.; J Heterocycl Chem 1987, 24, 215 for a related compound provided very high yields of essentially clean but volatile 2-methoxy-5-fluoro pyridine 3-80 as a solution in toluene. In the interest of expediency, demethylation was achieved on large scale using aqueous HCl in pressure bottles at 140° C. for 1 hr. Prior to heating, the toluene solution was stirred with the aq HCl and then the toluene was removed by decantation. The literature method for carrying out this step using HBr at 100° C. was also successful on small scale and had the advantage of avoiding the use of pressure bottles. Nitration of 4-80 as described by Marfat provided lower than expected yields so the procedure was modified slightly, using guidance from A. G. Burton, P. J. Hallis, and A. R. Katritzky (Tetrahedron Letters 1971, 24, 2211-2212) on the control of the regiochemistry of nitration of pyridones via modulation of the acidity of the medium. The chemical yields of 2-hydroxy-3-nitro-5-fluoro pyridine 5-80 were significantly improved using the procedure described in the experimental section. Occasionally the product failed to precipitate during workup and then considerable efforts were necessary to isolate this highly water soluble compound from the aqueous layer. Using neat excess POBr3, compound 5-80 was converted to 2-bromo-3-nitro-5-fluoro pyridine 6 which could be used without further purification in the subsequent azaindole forming reaction. Addition of the pyridine 6 to excess vinyl magnesium bromide in THF at low temperature afforded the desired 4-fluoro-7-bromo-6-azaindol (precursor 5j) in yields of up to 35% following acidic work up and isolation via crystallization. A disadvantage of this method is the workup is difficult due to the large amounts of salts formed as co-products in the reaction and the low conversion to albeit clean product. The reaction is also exothermic and thus would require care on larger scales. Despite the moderate yields, as mentioned above the reaction proceeds cleanly and provides pure product precursor 5j without chromatography so it is anticipated that more detailed studies of this chemistry could result in yield enhancements. A selective copper/potassium carbonate mediated displacement of the 7-bromo group by commercially available 1,2,3-triazole provided an approximately 1:1 mixture of triazoles from which the desired 7-80 was isolated via chromatography in 25-35% yields. Copper-bronze rather than copper powder can also be used to carry out similar transformations. This reaction must not be allowed to overheat since concomitant displacement of the fluorine is possible and has been observed. Acylation occurred most efficiently under conditions that utilized excess acidic imidazolium chloro aluminate ionic liquid to provide highly activated glyoxylating reagent (K. S. Yeung et al. Tetrahedron Lett. 2002, 43, 5793). The acylation of 7-80 usually does not proceed to completion and typically results in about 75% conversion as measured by LC/MS. An advantage to these conditions is that the typical next step, ester hydrolysis, proceeded in situ to provide the desired acid 8-80 which was isolated directly by precipitation during workup. Coupling of the piperazine benzamide was found to be cleaner and produced higher yields of the compound of Example 216 using the depicted HATU based coupling than with other standard coupling reagents such as EDC or DEPBT.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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